(4-(Pyrimidin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
Description
Properties
IUPAC Name |
(4-pyrimidin-2-yloxypiperidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c23-17(19(8-1-2-9-19)16-5-3-14-25-16)22-12-6-15(7-13-22)24-18-20-10-4-11-21-18/h3-5,10-11,14-15H,1-2,6-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCBAWDKIMUJAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyrimidin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidin-2-yloxy and thiophen-2-yl groups, which are then coupled with piperidine and cyclopentyl methanone through a series of nucleophilic substitution and condensation reactions. Common reagents used in these reactions include bases like sodium hydride and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(4-(Pyrimidin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of alcohols from the methanone moiety.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(Pyrimidin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its diverse functional groups make it a versatile tool for investigating enzyme activity, receptor binding, and cellular uptake.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its incorporation into polymers or nanomaterials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of (4-(Pyrimidin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and piperidine moieties can bind to active sites, modulating the activity of the target protein. The thiophene and cyclopentyl groups may enhance the compound’s binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(Pyrimidin-2-yloxy)piperidin-1-yl)(1-(phenyl)cyclopentyl)methanone
- (4-(Pyrimidin-2-yloxy)piperidin-1-yl)(1-(furan-2-yl)cyclopentyl)methanone
- (4-(Pyrimidin-2-yloxy)piperidin-1-yl)(1-(benzofuran-2-yl)cyclopentyl)methanone
Uniqueness
(4-(Pyrimidin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic properties.
Biological Activity
The compound (4-(Pyrimidin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone , also known by its CAS number 1421500-71-1, is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential clinical implications.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 356.5 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing pyrimidine and piperidine moieties often exhibit diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in conditions like diabetes and obesity.
- Receptor Modulation : It may act as a modulator for certain receptors in the central nervous system (CNS), potentially offering benefits for neurodegenerative diseases.
Biological Assays and Efficacy
Numerous studies have evaluated the efficacy of this compound across various biological assays:
Anticancer Activity
In vitro studies have demonstrated that derivatives of pyrimidine-piperidine compounds exhibit significant cytotoxic effects against several cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- IC Values : These values indicate the concentration required to inhibit cell growth by 50%. For instance, certain derivatives showed IC values as low as 0.01 µM against specific cancer lines, indicating potent anticancer activity .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Example 1 | MCF-7 | 0.09 |
| Example 2 | A549 | 0.03 |
| Example 3 | HCT116 | 0.12 |
Neuroprotective Effects
Research has also focused on the neuroprotective properties of this compound, particularly in models of Alzheimer’s disease:
- Mechanism : The compound may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic signaling.
- Efficacy : Studies reported IC values for AChE inhibition ranging from 20 µM to 36 µM, suggesting moderate efficacy compared to standard drugs like galantamine .
Case Studies
Several case studies illustrate the potential therapeutic applications of (4-(Pyrimidin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yyl)cyclopentyl)methanone:
- Diabetes Management : In animal models, administration of this compound resulted in improved glucose tolerance and decreased insulin resistance, suggesting a role in managing type 2 diabetes.
- Alzheimer’s Disease Models : In vitro studies using neuronal cell cultures demonstrated that treatment with this compound reduced oxidative stress markers and improved cell viability under neurotoxic conditions.
Q & A
Q. What are the key synthetic challenges in preparing (4-(Pyrimidin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including the formation of the pyrimidin-2-yloxy-piperidine moiety and coupling with the thiophene-substituted cyclopentyl group. Key challenges include:
- Steric hindrance : The cyclopentyl-thiophene group may impede nucleophilic attacks during coupling steps. Optimizing solvent polarity (e.g., using DMF or THF) and temperature (60–80°C) can enhance reactivity .
- Oxidative stability : The thiophene ring is prone to oxidation; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) are recommended .
- Catalyst selection : Copper or palladium catalysts improve yields in heterocyclic coupling reactions. For example, CuI/1,10-phenanthroline systems enhance pyrimidine-ether bond formation .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
A combination of orthogonal methods is required:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyrimidine-oxy group and thiophene substitution patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and identifies byproducts from incomplete coupling .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₂₀H₂₂N₃O₂S) and detects fragmentation patterns indicative of structural instability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Discrepancies often arise from variations in assay conditions or target specificity. Methodological strategies include:
- Orthogonal assays : Validate enzyme inhibition claims using both fluorescence-based (e.g., FRET) and radiometric assays .
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing thiophene with furan) to isolate contributions of specific functional groups to activity .
- Computational docking : Compare binding poses across homologous protein structures (e.g., kinases vs. GPCRs) to explain selectivity differences .
Q. What computational approaches are used to predict the compound's mechanism of action and pharmacokinetic properties?
- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes (e.g., with serotonin receptors) over 100-ns trajectories to identify critical hydrogen bonds and hydrophobic interactions .
- Pharmacophore modeling : Map electrostatic and steric features to prioritize derivatives with enhanced blood-brain barrier permeability .
- ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 65–80%) and cytochrome P450 inhibition risks (e.g., CYP3A4) .
Q. What strategies are recommended for designing derivatives with enhanced target selectivity and reduced off-target effects?
- Bioisosteric replacement : Substitute the pyrimidine ring with triazine to modulate electron-withdrawing effects without altering scaffold geometry .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide analogs) to degrade disease-specific proteins .
- Metabolic blocking : Introduce fluorine atoms at the cyclopentyl group to slow oxidative metabolism and prolong half-life .
Data Contradiction Analysis
Q. How do the electronic properties of the thiophene and pyrimidine moieties influence the compound's reactivity and biological interactions?
- Thiophene : The electron-rich sulfur atom enhances π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets) but increases susceptibility to metabolic sulfoxidation .
- Pyrimidine : The electron-deficient ring participates in hydrogen bonding (e.g., with backbone amides of histidine residues) but may reduce solubility in aqueous buffers (logP = 2.8) . Contradictions in activity data (e.g., agonist vs. antagonist effects) may stem from pH-dependent protonation states of the pyrimidine nitrogen, altering binding affinity .
Experimental Design Considerations
Q. What in vitro and in vivo models are most suitable for evaluating the compound's neuropharmacological potential?
- In vitro : Primary neuronal cultures for assessing neuroprotective effects against glutamate-induced excitotoxicity (IC₅₀ determination) .
- In vivo : Rodent models of Parkinson’s disease (e.g., 6-OHDA-lesioned rats) to test dopamine receptor modulation and motor function recovery .
- Counter-screening : Include off-target panels (e.g., hERG channel inhibition assays) to rule out cardiac toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
